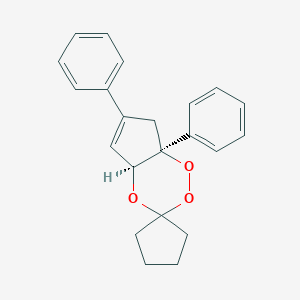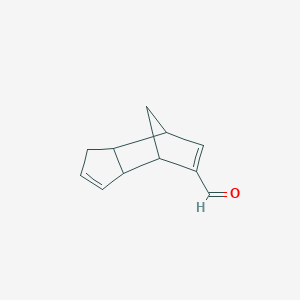
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 3a,4,7,7a-tetrahydro-4,7-methanoindan-5-carboxaldehyde and has the chemical formula C11H12O2.
作用机制
The mechanism of action of 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) is not fully understood. However, it has been reported to act as a free radical scavenger, reducing the levels of reactive oxygen species in biological systems. It has also been reported to inhibit the activity of various enzymes involved in the inflammatory response.
生化和生理效应
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been reported to reduce the levels of oxidative stress markers in various tissues. Additionally, it has been shown to reduce the levels of glucose and insulin in diabetic mice.
实验室实验的优点和局限性
The advantages of using 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) in lab experiments include its high purity and good yield. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.
未来方向
There are several future directions for the study of 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI). One potential direction is to further investigate its anti-inflammatory and antioxidant properties for the treatment of various diseases. Another potential direction is to study its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity before it can be used in clinical trials.
合成方法
The synthesis of 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) involves the reaction of 2,3-dihydro-1H-inden-5-ol with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting product is then treated with sodium cyanoborohydride to yield the final product. This method has been reported to yield a high purity product with a good yield.
科学研究应用
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been studied for its potential applications in scientific research. It has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems.
属性
CAS 编号 |
124591-67-9 |
|---|---|
产品名称 |
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) |
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC 名称 |
tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde |
InChI |
InChI=1S/C11H12O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h1,3-4,6-7,9-11H,2,5H2 |
InChI 键 |
OQYUDOSILDGMML-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C3CC2C(=C3)C=O |
规范 SMILES |
C1C=CC2C1C3CC2C(=C3)C=O |
同义词 |
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



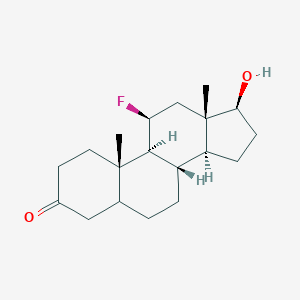
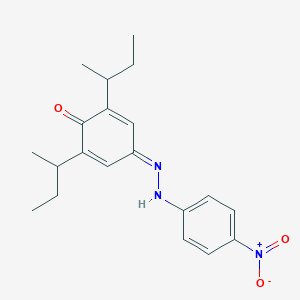
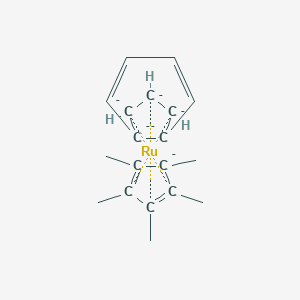
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)
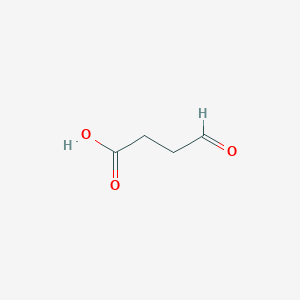
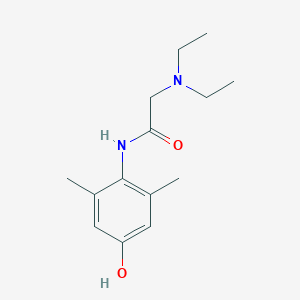
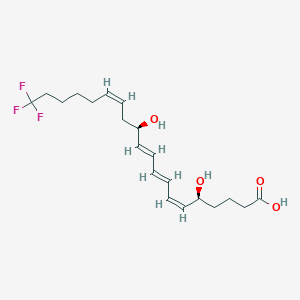
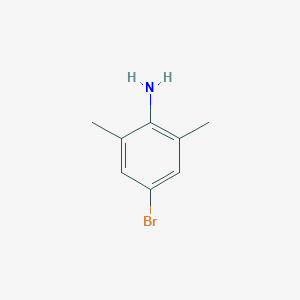
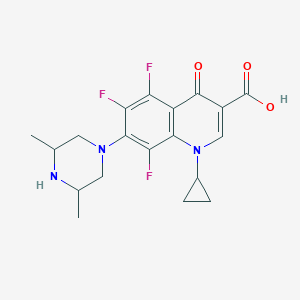
![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B44777.png)
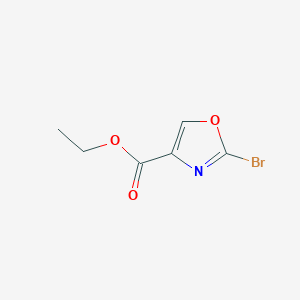
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B44783.png)
